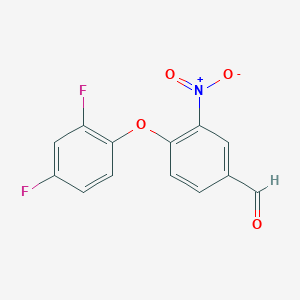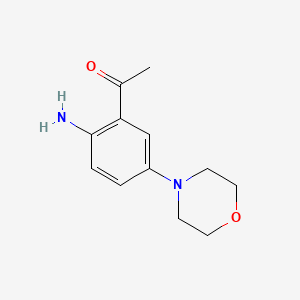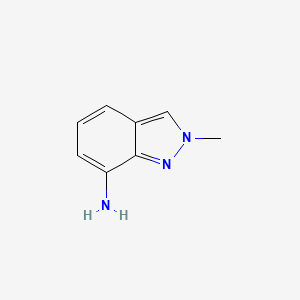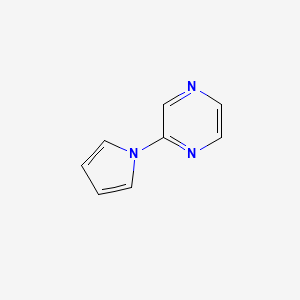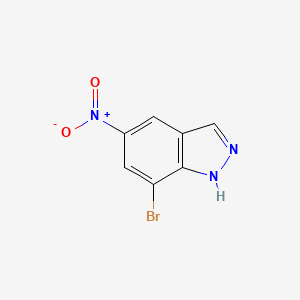
7-bromo-5-nitro-1H-indazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-bromo-5-nitro-1H-indazole and related compounds involves intricate chemical processes that often require precise conditions for optimal yield and purity. Research has identified methods involving rhodium and copper-catalyzed C-H activation and C-N/N-N coupling as efficient for synthesizing 1H-indazoles, including those with nitro and bromo substituents, under redox-neutral conditions with high efficiency and functional group tolerance (Wang & Li, 2016).
Molecular Structure Analysis
The molecular structure of indazole derivatives, including those substituted with bromo and nitro groups, has been extensively studied using techniques such as X-ray diffraction. These studies reveal intricate details about the intramolecular and intermolecular interactions that influence the compound's stability and reactivity. For instance, the crystal structure analysis of nitroindazoles has shown the existence of intramolecular hydrogen bonds, highlighting the compound's structural intricacies (Sopková-de Oliveira Santos et al., 2000).
Chemical Reactions and Properties
7-bromo-5-nitro-1H-indazole participates in various chemical reactions, attributing to its functional groups. The presence of nitro and bromo groups allows for selective reactions at these sites, leading to a wide range of derivatives with potential biological activities. Studies on the bromination of indazoles have detailed the reactivity of different positions within the indazole ring, indicating a preference for substitution at specific sites depending on the reaction conditions (Boulton & Coller, 1974).
Applications De Recherche Scientifique
Synthetic Approaches to Indazoles
- Field : Organic Chemistry
- Application Summary : The synthesis of 1H- and 2H-indazoles has been a focus of recent research due to their wide variety of medicinal applications . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- Methods : One method involves the use of Cu (OAc)2-catalyzed reaction to form N–N bond in DMSO under O2 atmosphere . Another approach is the reductive cyclization reactions .
- Results : These methods have been successful in synthesizing a wide variety of 1H-indazoles in good to excellent yields .
Medicinal Applications of Indazoles
- Field : Medicinal Chemistry
- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Results : Several recently marketed drugs contain indazole structural motif .
Safety And Hazards
Propriétés
IUPAC Name |
7-bromo-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHPSRISCPOKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363241 | |
| Record name | 7-bromo-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-nitro-1H-indazole | |
CAS RN |
685109-10-8 | |
| Record name | 7-bromo-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)
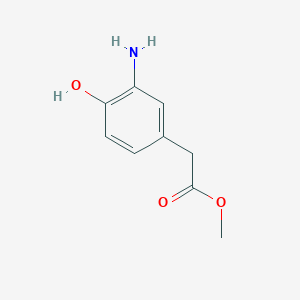
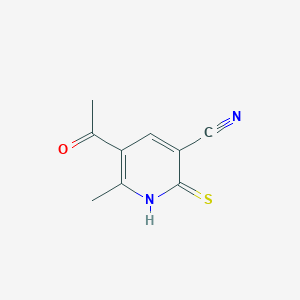
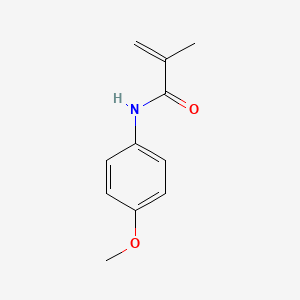

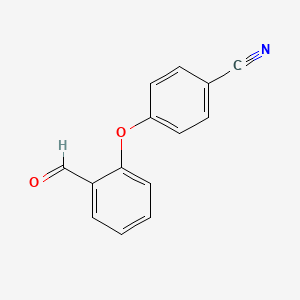
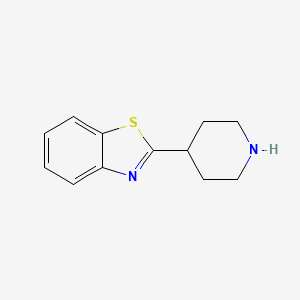
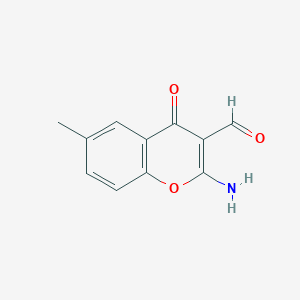
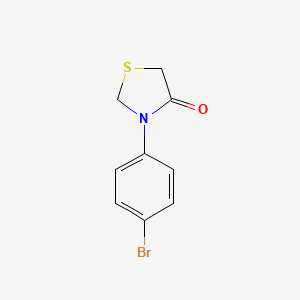
![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)
